![molecular formula C9H10N4O B3009659 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2175978-95-5](/img/structure/B3009659.png)
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolopyridazines are a class of compounds that contain a triazole ring fused with a pyridazine ring . They are part of the larger family of azole compounds, which are nitrogen-containing heterocycles . These compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Molecular Structure Analysis
Triazolopyridazines have a five-membered triazole ring fused with a six-membered pyridazine ring . The exact molecular structure would depend on the specific substituents attached to these rings .Chemical Reactions Analysis
The chemical reactions involving triazolopyridazines would depend on the specific substituents attached to the rings . These compounds can undergo a variety of reactions due to the presence of the reactive nitrogen atoms in the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridazines can vary depending on their specific structure . For example, their melting point, solubility, and stability can be influenced by the specific substituents attached to the rings .Scientific Research Applications
Antibacterial Activity
The synthesis and antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives have been investigated . These compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method. Notably, compound 2e exhibited superior antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains, with MICs comparable to the first-line antibacterial agent ampicillin. This research highlights the potential of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine as an antimicrobial agent.
Anticancer Potential
A study explored the interaction of 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine with c-Met kinase, suggesting its potential as an anticancer agent . The compound effectively binds to c-Met kinase through hydrogen bonding and π-π interactions. Although further investigations are needed, this compound shows promise as a potential cancer therapeutic.
Bromodomain Inhibition
[1,2,4]Triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors . These compounds exhibit micromolar IC50 values, indicating their potential in modulating epigenetic processes. Further characterization of their binding modes could enhance their application in drug discovery.
Mechanism of Action
Target of Action
The primary target of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine is the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which includes BRD2, BRD3, BRD4, and BRDT . These proteins have two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . BRD4 has been extensively studied and is a promising therapeutic target for treating various diseases, including cancers .
Mode of Action
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine acts as a bromodomain inhibitor . It interacts with the bromodomains of BRD4, specifically binding to the acetylated lysine recognition sites . This interaction disrupts the function of BRD4, leading to changes in gene expression and cellular processes .
Biochemical Pathways
The inhibition of BRD4 by 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine affects various biochemical pathways. BRD4 is a key component of a transcriptional complex in epigenetic events . By inhibiting BRD4, this compound can disrupt these events and alter the transcription of various genes . The exact pathways affected can vary depending on the cellular context.
Pharmacokinetics
Similar compounds in the [1,2,4]triazolo[4,3-b]pyridazine class are known to have good bioavailability
Result of Action
The result of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine’s action is the inhibition of BRD4, leading to changes in gene expression and cellular processes . This can have various effects at the molecular and cellular levels, potentially including anti-cancer effects .
Future Directions
Given the wide range of biological activities exhibited by triazolopyridazines, there is significant interest in further exploring these compounds for potential therapeutic applications . Future research could focus on synthesizing new triazolopyridazine derivatives and studying their biological activities.
properties
IUPAC Name |
6-cyclobutyloxy-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-7(3-1)14-9-5-4-8-11-10-6-13(8)12-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGIIAJBJMJQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

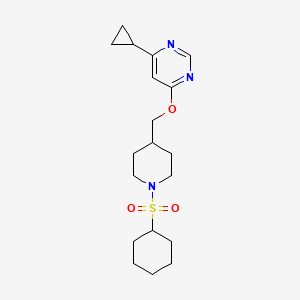
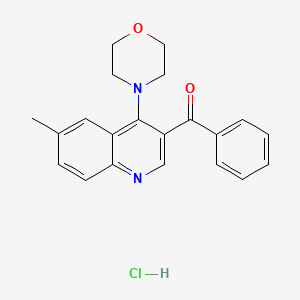
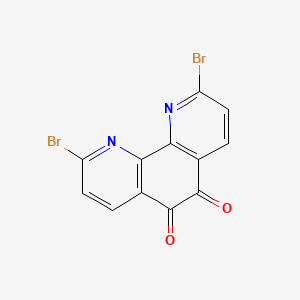
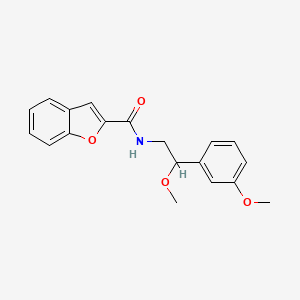
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)

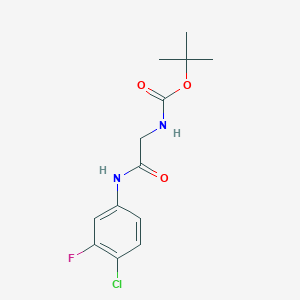
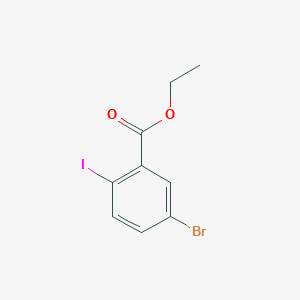
![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)

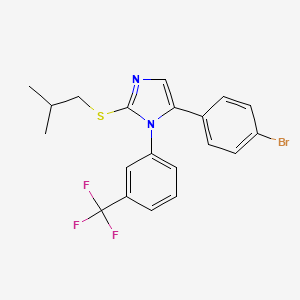
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)